molecular formula C26H22N2O4 B3590854 METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

Cat. No.: B3590854
M. Wt: 426.5 g/mol
InChI Key: AOQIELHVQZHWJF-UHFFFAOYSA-N
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Description

METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the methoxyphenyl and benzoate groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the methoxyphenyl group may interact with various enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-CHLORO-2- {3- [ (2,5-DIHYDROXY-4-METHOXYPHENYL)AMINO]-3-QUINOLYL}BENZOATE: Similar structure but with a chloro and dihydroxy substitution.

    METHYL 3-({[2-(2-HYDROXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE: Similar structure with a hydroxy substitution instead of methoxy.

Uniqueness

METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.

Properties

IUPAC Name

methyl 3-[[2-(2-methoxyphenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-16-12-13-17(26(30)32-3)14-22(16)28-25(29)20-15-23(19-9-5-7-11-24(19)31-2)27-21-10-6-4-8-18(20)21/h4-15H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQIELHVQZHWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
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METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
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METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
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METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
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METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
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METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

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